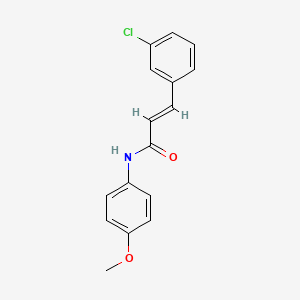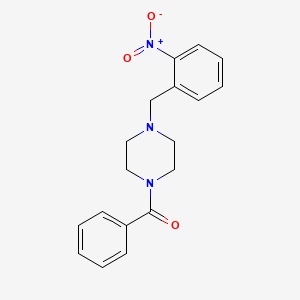
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide, also known as AMPA or N-Acetyl-4-aminobenzoic acid, is a synthetic compound that belongs to the pyrimidine class of chemical compounds. AMPA has been extensively studied in scientific research for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and cardiovascular disease.
Mécanisme D'action
The mechanism of action of N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide involves the inhibition of various enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress. N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer treatment, N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes involved in programmed cell death. In neuroprotection, N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to reduce oxidative stress and inflammation in neurons, which can lead to neurodegenerative diseases. In cardiovascular disease, N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to improve cardiac function by reducing inflammation and improving blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for precise control over its chemical composition and purity. Another advantage is that it has been extensively studied in scientific research, which provides a wealth of information on its properties and potential therapeutic applications. However, one limitation is that it may have potential side effects that need to be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide research. One direction is to further investigate its potential therapeutic applications in cancer treatment, neuroprotection, and cardiovascular disease. Another direction is to explore its potential as a drug delivery system, as it has been shown to have good solubility and bioavailability. Additionally, further research is needed to determine the optimal dosage and administration of N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide for therapeutic use.
Méthodes De Synthèse
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with acetyl chloride and subsequent reaction with methyl isocyanate. Another method involves the reaction of 4-aminobenzoic acid with acetic anhydride and subsequent reaction with methylamine.
Applications De Recherche Scientifique
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been studied for its therapeutic potential in various fields of scientific research. In cancer treatment, N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neuroprotection, N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been studied for its ability to protect neurons from damage caused by oxidative stress and inflammation. In cardiovascular disease, N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to reduce the risk of heart failure by improving cardiac function and reducing inflammation.
Propriétés
IUPAC Name |
N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-9-13(10(2)19)15(17-11(3)20)18-14(16-9)12-7-5-4-6-8-12/h4-8H,1-3H3,(H,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGHVAQDTRBMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B5750878.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5750889.png)
![2-{[4-(benzyloxy)benzylidene]amino}-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5750895.png)


![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)


![benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone](/img/structure/B5750920.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)


![4,4'-[sulfonylbis(4,1-phenyleneoxy)]diphenol](/img/structure/B5750961.png)